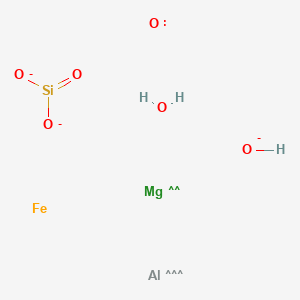

(2-Amino-4-sulfamoylphenyl)arsonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sulfarside is a member of benzenes and a sulfonamide.

科学的研究の応用

Coordination Complex Structures and Hydrogen Bonding

(2-Amino-4-sulfamoylphenyl)arsonic acid, also known as 4-aminophenylarsonic acid or p-arsanilic acid, finds application in the formation of coordination complex structures with alkaline earth metals like Mg, Ca, Sr, and Ba. These complexes are characterized by their unique hydrogen bonding and three-dimensional network structures, which contribute to the development of novel polymeric materials and coordination chemistry (Smith & Wermuth, 2017).

Proton-Transfer Compounds

The reaction of this compound with strong organic acids results in the formation of proton-transfer compounds. These structures, which feature the unusual 4-arsonoanilinium cation, have been explored for their potential in the development of supramolecular structures, contributing to the field of molecular engineering and design (Smith & Wermuth, 2017).

Proton-Ligand Stability in Chemistry

The proton-ligand stability constants of substituted 2-aminophenols, including this compound, have been a subject of study. This research is significant in understanding the electrostatic and resonance effects in chemistry, particularly in the field of organic and inorganic chemistry (Vartak & Menon, 1969).

Chromatographic Behavior in Analytical Chemistry

In analytical chemistry, the chromatographic behavior of aromatic amino acids, including this compound, is of interest. Research in this area contributes to the development of more efficient separation techniques in chromatography, which is crucial for analytical and bioanalytical applications (Lepri, Desideri, & Coas, 1974).

Ion Chromatography and Mass Spectrometry

The development of ion chromatography and inductively coupled plasma-mass spectrometry methods for detecting inorganic arsenic in biological samples utilizes derivatives of this compound. This research is crucial for environmental and food safety, as it allows for the detection of toxic substances in edible tissues (Conklin et al., 2012).

Environmental Chemistry and Water Systems

The compound has been studied for its reaction with smectite, forming new types of arsenic compounds, which is relevant in environmental chemistry, particularly concerning the contamination of natural water systems (Wershaw et al., 2003).

特性

CAS番号 |

1134-98-1 |

|---|---|

分子式 |

C6H9AsN2O5S |

分子量 |

0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[(3-chloro-5-methoxy-4-propan-2-yloxyphenyl)methylamino]ethylamino]ethanol](/img/no-structure.png)